2-Bromobenzyl cyclopentyl ether

Übersicht

Beschreibung

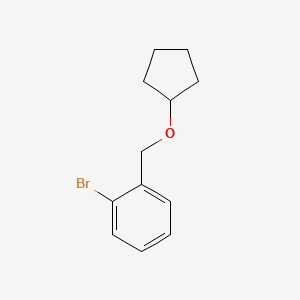

2-Bromobenzyl cyclopentyl ether is an organic compound with the molecular formula C12H15BrO and a molecular weight of 255.15 g/mol . It is used as an intermediate in various chemical reactions .

Synthesis Analysis

The synthesis of ethers like 2-Bromobenzyl cyclopentyl ether can be achieved through several methods. One common method is the Williamson Ether Synthesis, which involves an S N 2 reaction of an alkoxide nucleophile with an alkyl halide . Another method is the alkoxymercuration-demercuration of an alkene . The choice of method depends on the specific requirements of the reaction and the properties of the starting materials .Molecular Structure Analysis

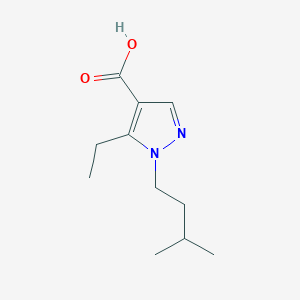

The molecular structure of 2-Bromobenzyl cyclopentyl ether consists of a benzyl group (a benzene ring with a CH2 group attached) bonded to a cyclopentyl group (a cyclopentane ring) through an oxygen atom . The bromine atom is attached to the benzyl group .Chemical Reactions Analysis

Ethers like 2-Bromobenzyl cyclopentyl ether can undergo several types of reactions. One common reaction is the acidic cleavage of the ether, which involves the protonation of the ether oxygen to form a good leaving group, which can then be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism . The specific pathway depends on the strong acid used and the type of substituents attached to the ether .Wissenschaftliche Forschungsanwendungen

Electrocatalytic Research and Reaction Mechanisms

- The study of the reductive cyclisation of allyl 2-bromobenzyl ether highlights the potential of combining electrochemical techniques with electron paramagnetic resonance (EPR) spectroscopy for understanding reaction mechanisms, particularly in electrocatalytic research (Pauwels et al., 2018). This approach can provide insights into the electrochemical activation of C-X bonds and the influence of electrocatalysts, offering a pathway for optimizing catalytic activities through a deeper understanding of the reaction processes.

Natural Nutraceutical Applications

- Bromophenols, such as those purified from red algae, have demonstrated significant alpha-glucosidase inhibitory activity, indicating potential for managing type 2 diabetes (Kim et al., 2010). Such findings suggest that compounds like 2-Bromobenzyl cyclopentyl ether, if structurally related or exhibiting similar biochemical activities, could be of interest for developing natural nutraceuticals.

Synthesis of Complex Organic Molecules

- The synthesis and modification of benzyl ethers, including the oxidative debenzylation of N-benzyl amides and O-benzyl ethers, have implications for synthesizing complex organic molecules and intermediates used in pharmaceuticals and materials science (Moriyama et al., 2014). Such research underscores the versatility of bromobenzyl compounds in organic synthesis, suggesting potential applications for 2-Bromobenzyl cyclopentyl ether in facilitating complex synthetic pathways.

Environmental and Antioxidant Studies

- Investigations into the environmental fate of brominated flame retardants and their degradation, as well as the antioxidant properties of bromophenols from marine sources, provide a basis for studying the environmental impact and potential health benefits of brominated compounds (Eriksson et al., 2004). These studies could inform research on the environmental behavior and biological effects of 2-Bromobenzyl cyclopentyl ether.

Antimicrobial and Bioactive Properties

- The discovery of new bromophenols with antimicrobial activity from marine red algae suggests a broader interest in exploring the bioactive properties of brominated compounds (Xu et al., 2009). Such research points to the potential for 2-Bromobenzyl cyclopentyl ether and similar substances to be investigated for their bioactive properties, including antimicrobial effects.

Zukünftige Richtungen

The potential applications of 2-Bromobenzyl cyclopentyl ether in various scientific fields are currently being explored. One area of interest is the use of green solvents in place of conventional petrochemical solvents. Ethers like 2-Bromobenzyl cyclopentyl ether could potentially serve as greener alternatives due to their less harmful and less toxic properties .

Eigenschaften

IUPAC Name |

1-bromo-2-(cyclopentyloxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c13-12-8-4-1-5-10(12)9-14-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVSZADWECRLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OCC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromobenzyl cyclopentyl ether | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B1526785.png)

![3-[(3-Bromopyridin-2-yl)oxy]-4-methylaniline](/img/structure/B1526786.png)

![(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1526791.png)

![2-[3-(Cyanomethoxy)phenyl]acetic acid](/img/structure/B1526793.png)

![1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1526795.png)

![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine](/img/structure/B1526800.png)